Pramiracetam

Content Navigation

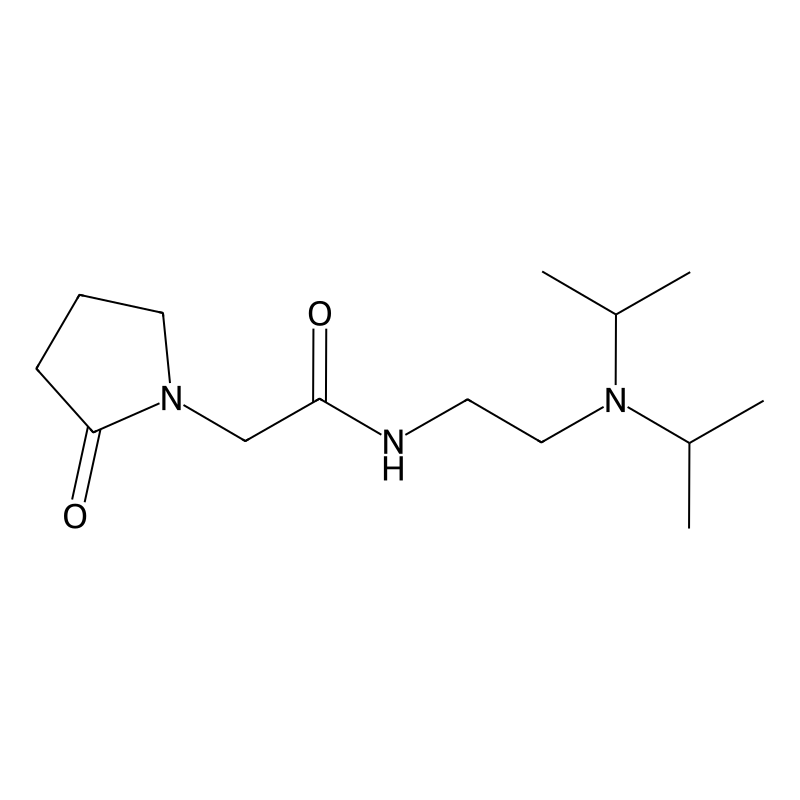

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical and Pharmacological Profile

The table below summarizes the core technical identifiers and the purported mechanisms of action for Pramiracetam.

Table 1: Chemical Identity and Properties [1] [2]

| Property | Detail |

|---|---|

| IUPAC Name | N-{2-[bis(propan-2-yl)amino]ethyl}-2-(2-oxopyrrolidin-1-yl)acetamide |

| CAS Registry Number | 68497-62-1 |

| Molecular Formula | C₁₄H₂₇N₃O₂ |

| Average Mass | 269.389 g/mol |

| Chemical Taxonomy | Alpha amino acids and derivatives / Pyrrolidine-2-ones |

| Modality | Small Molecule |

| Brand Names | Pramistar, Neupramir, Remen [1] [3] |

Table 2: Proposed Mechanisms of Action

| Proposed Mechanism | Observed Effect / Correlation |

|---|---|

| Cholinergic System | Significantly increases high-affinity choline uptake (HACU) in the hippocampus, boosting acetylcholine synthesis and availability [4] [5]. |

| Muscarinic Acetylcholine Receptor M5 | Identified as a direct target, acting as a positive allosteric modulator [1]. |

| Cerebral Blood Flow | Increases nitric oxide (NO) activity, acting as a vascular dilator to improve cerebral circulation and oxygen delivery [4]. |

| Neuroprotection | Shown in preliminary studies to reduce or prevent memory loss induced by toxins (e.g., scopolamine) or brain injury in animal models and small human trials [5]. |

The following diagram illustrates the primary hypothesized signaling pathways and functional relationships of this compound's action:

Hypothesized primary pathways and cognitive effects of this compound

Research and Clinical Trial Overview

This compound has been investigated for several cognitive-related conditions, though robust clinical data in humans remains limited.

Table 3: Summary of Key Research Findings

| Condition / Use | Study Type & Subjects | Key Reported Findings |

|---|---|---|

| Age-Related Memory Loss | Human pilot study (35 elderly volunteers) [5] | Greater improvement in memory vs. memory training alone. |

| Post-Brain Injury Cognition | Human RCT (4 men with severe brain injury) [5] | Improved short- and long-term memory over 6 weeks. |

| Drug-Induced Amnesia | Human RCT (scopolamine model in 24 volunteers) [5] | Partial reduction of scopolamine-induced memory loss. |

| Cerebrovascular Insufficiency | Human study [5] | Improved memory decline. |

| Animal Memory Models | Rat studies [4] [5] | Improved retention in one-trial test; increased long-term memory and learning over 7 weeks. |

Experimental Methodologies

Key methodological details from cited research provide insight for evaluation and design of this compound studies.

Scopolamine-Induced Amnesia Model [5]

- Purpose: To evaluate potential to counteract memory deficits or demonstrate neuroprotective effects.

- Subjects: 24 young and old healthy human volunteers.

- Protocol:

- Administration of scopolamine, a drug that produces temporary amnesia.

- Co-administration of this compound to test for reduction of memory loss.

- Assessment of memory performance compared to placebo control.

Post-Traumatic Brain Injury (TBI) Recovery [5]

- Purpose: To assess effects on cognitive recovery after brain injury.

- Subjects: 65 human patients with mild brain injury in a prospective cohort study.

- Protocol:

- Comparison of this compound versus Piracetam.

- Measurement of symptom reduction (headaches, dizziness, nausea) and memory improvement.

- One study in 4 men with severe injuries used 1,200 mg daily dose divided into 2-3 doses for 6 weeks [5].

High-Affinity Choline Uptake (HACU) Measurement [4] [5]

- Purpose: To quantify effects on cholinergic system in hippocampus.

- Subjects: Animal models (rats).

- Protocol:

- Measurement of choline uptake in hippocampal synapses.

- Reported increase of HACU by 30-37% with this compound administration.

Safety, Regulatory Status, and Dosage

- Regulatory Status: Not approved by the U.S. FDA; available as a prescription drug (e.g., Pramistar) in Italy and some Eastern European countries for memory and attention deficits [3].

- Reported Side Effects: Preliminary studies in humans suggest it is relatively well-tolerated, with one trial reporting no adverse effects at single doses from 400-1600 mg [5].

- Typical Research Dosages: In human trials, a total daily dose of 1,200 mg has been used, divided into two 600 mg or three 400 mg doses [5]. It is fat-soluble and should be taken with a fat source for absorption [4].

Research Gaps and Considerations

- Limited Human Data: Many mechanisms are proposed based on animal studies; robust, large-scale clinical trials in humans are lacking [5].

- Unclear Efficacy in Healthy Populations: Most research has been conducted in subjects with existing cognitive impairments; effects on healthy cognition are not well-established [5].

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. | C14H27N3O2 this compound [chemspider.com]

- 3. - Wikipedia this compound [en.wikipedia.org]

- 4. - Nootropics Expert this compound [nootropicsexpert.com]

- 5. What Do We Know About this compound ? - SelfDecode Drugs [drugs.selfdecode.com]

Pharmacokinetic Data from Human Studies

The following data is derived from clinical trials involving healthy volunteers after single oral doses.

Table 1: Key Pharmacokinetic Parameters of Pramiracetam

| Parameter | 600 mg Dose (Solution) [1] | 600 mg Dose (Tablet) [1] | 400-1600 mg Dose Range (Summary) [2] |

|---|---|---|---|

| Cmax (peak plasma concentration) | 6.80 ± 3.2 μg/mL | 5.80 ± 3.3 μg/mL | 2.71 to 8.98 μg/mL (dose-dependent) |

| Tmax (time to Cmax) | Not explicitly stated | Not explicitly stated | 2 to 3 hours post-dose |

| AUC (Area Under the Curve) | 57.6 ± 43.6 μg·h/mL | 47.2 ± 33.9 μg·h/mL | Increased linearly with dose |

| Elimination Half-life (t½) | 4.7 ± 2.4 hours | 4.3 ± 2.2 hours | 4.5 to 6.5 hours (harmonic mean) |

| Total Body Clearance (CL) | Not Reported | Not Reported | 4.45 - 4.85 mL/min/kg |

| Apparent Volume of Distribution (Vd) | Not Reported | Not Reported | 1.82 - 2.94 L/kg |

Notes on Key Findings:

- Formulation Impact: The formulation (solution vs. tablet) does not profoundly affect the overall plasma profile, but the absorption rate is faster from a solution [1].

- Dose Proportionality: Cmax and AUC increase linearly with dose, indicating predictable pharmacokinetics within the studied range [2].

- Half-life Variability: The elimination half-life shows significant inter-subject variability (2-8 hours), though it is consistent within the same individual [1].

Methodologies of Key Experiments

The data in the tables above were generated using specific, validated experimental protocols.

Table 2: Summary of Experimental Protocols from Clinical Studies

| Aspect | J. Clin. Pharmacol., 1985 [2] | Int. J. Clin. Pharmacol. Res., 1992 [1] |

|---|---|---|

| Study Design | Double-blind, randomized, placebo-controlled; single ascending doses (400, 800, 1200, 1600 mg) | Open-label, two-way crossover; single 600 mg dose of two formulations |

| Subjects | Two groups of six healthy male volunteers each | Eleven fasting healthy volunteers |

| Dosing | Oral administration after an overnight fast | Oral administration of solution and tablet in fasting state |

| Analytical Method | Not Specified | HPLC (High-Performance Liquid Chromatography) |

| Key Measurements | Plasma concentrations for PK analysis; vital signs and clinical labs for tolerance | Plasma concentrations for PK analysis and comparison of formulations |

Mechanisms and Experimental Workflows

Based on the available information, this compound's primary mechanisms are related to its interaction with cholinergic systems and brain membrane function.

The diagram below illustrates the hypothesized primary mechanism of action and the standard workflow for a clinical pharmacokinetic study, as reflected in the search results.

> This diagram outlines the hypothesized mechanism of this compound, focusing on increased choline uptake and acetylcholine function, alongside the standard clinical protocol used to determine its pharmacokinetic profile in human studies.

Summary of Key Insights and Data Gaps

The available data, primarily from the 1980s and 1990s, establishes a foundational pharmacokinetic profile for this compound. Key characteristics include dose-linear absorption, a variable elimination half-life of approximately 2-8 hours, and a time to peak concentration of 2-3 hours [1] [2]. The drug is noted to be fat-soluble, which suggests administration with fats may influence its absorption, though this is not explicitly detailed in the clinical studies found [3] [4].

However, significant data gaps exist for a full whitepaper. Critical parameters such as absolute bioavailability, extent of protein binding, detailed metabolic pathways, and route of elimination are not reported in the available literature [5]. Furthermore, robust pharmacodynamic data and population pharmacokinetic studies in patient groups are lacking.

References

- 1. Pharmacokinetics of this compound in healthy volunteers after oral... [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of oral this compound in normal volunteers [pubmed.ncbi.nlm.nih.gov]

- 3. : The Complete Smart Drug Review & Guide... | Medium this compound [nootropics-information.medium.com]

- 4. - Nootropics Expert this compound [nootropicsexpert.com]

- 5. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

Comprehensive Technical Analysis: Neuroprotective Mechanisms and Effects of Pramiracetam

Drug Overview and Development History

Pramiracetam, chemically known as N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide, is a potent racetam derivative first synthesized in the late 1970s by Parke-Davis (later acquired by Pfizer) as part of efforts to develop enhanced cognitive therapeutics [1] [2]. This fat-soluble nootropic belongs to the same chemical family as piracetam but demonstrates significantly greater potency - estimated to be up to 30-times more potent than its parent compound in various experimental models [1]. Unlike some racetams that act as central nervous system stimulants, this compound primarily exerts its effects through modulation of cholinergic systems and neuronal membrane function without direct stimulation [1].

Originally investigated for cognitive impairments associated with Alzheimer's disease and major depressive disorder, this compound was later licensed as an orphan drug and studied for cognitive restoration following stroke or traumatic brain injury [1]. While not FDA-approved for medical use in the United States, it is prescribed in various European countries under brand names including Pramistar, Neupramir, and Remen for conditions such as dementia, dyslexia, and ADHD-related memory problems [1] [2]. In research contexts, it continues to be investigated for its potential neuroprotective properties and cognitive enhancement capabilities in pathological conditions.

Comprehensive Mechanisms of Action

Primary Molecular Targets and Pathways

This compound exerts its neuroprotective effects through multiple complementary mechanisms that target various aspects of neuronal function and survival:

High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus, a brain region vital for memory and learning, by approximately 30-37% according to experimental studies [1] [2]. This enhancement boosts acetylcholine synthesis and availability, supporting cholinergic neurotransmission that is critical for encoding new memories, concentration, cognition, and neuroplasticity [1] [3]. The cholinergic system is particularly vulnerable in various neurodegenerative conditions, making this mechanism therapeutically relevant.

AMPA Receptor Modulation: Similar to other racetams, this compound acts as a positive allosteric modulator of AMPA-type glutamate receptors [4] [5]. These receptors mediate fast excitatory synaptic transmission and are crucial for synaptic plasticity, including long-term potentiation (LTP), which underlies learning and memory processes [5]. By binding to specific sites at the dimer interface of AMPA receptors, this compound facilitates receptor function and enhances glutamatergic signaling without directly activating the receptors [5].

Membrane Fluidity Modulation: this compound interacts with phospholipid components of neuronal membranes, potentially increasing membrane fluidity and restoring optimal function of transmembrane proteins, including receptors and ion channels [3] [6]. This membrane-stabilizing effect counteracts the disruptive influences of amyloid peptides and other pathological factors, thereby supporting normal neuronal signaling and viability [6].

The following diagram illustrates the primary neuroprotective mechanisms of this compound and their functional consequences:

Primary neuroprotective mechanisms of this compound and their functional consequences in the brain.

Secondary Mechanisms and Systemic Effects

Beyond its primary molecular targets, this compound influences several additional pathways that contribute to its neuroprotective profile:

Cerebral Blood Flow Enhancement: this compound increases nitric oxide (NO) activity in the brain, which acts as a vascular dilator that relaxes blood vessels and allows for improved cerebral circulation [1] [3]. This enhanced blood flow delivers more oxygen and nutrients to brain cells while facilitating the removal of metabolic waste products, creating a more favorable environment for neuronal health and function [1].

Neurotransmitter Modulation: While this compound doesn't directly influence GABA, dopamine, norepinephrine, or serotonin systems in the same way as many psychoactive drugs, it may indirectly modulate the release of various neurotransmitters through its effects on neuronal membrane fluidity and receptor function [1] [3]. These secondary neurotransmitter effects potentially contribute to the reported mood-enhancing and anxiolytic properties noted by some users [3].

Mitochondrial Function and Energy Metabolism: Emerging evidence suggests that this compound may improve the efficiency of mitochondrial ATP production, enhancing cellular energy metabolism that is crucial for maintaining neuronal health and function, particularly under conditions of metabolic stress [7]. This potential mechanism warrants further investigation to fully elucidate its contribution to this compound's overall neuroprotective effects.

Experimental Efficacy Data and Findings

Quantitative Summary of Neuroprotective Effects

The neuroprotective potential of this compound has been demonstrated across various experimental models, from cellular studies to animal research and limited human trials. The table below systematically summarizes key findings from the available scientific literature:

| Experimental Model | Intervention Details | Key Findings | Reference |

|---|---|---|---|

| Aged Rats (Fisher-344) | This compound administration | Normalization of abnormal EEG profiles; restoration of theta brain wave activity associated with cognitive function | [1] |

| Human Clinical Trial (65 patients with mild brain injury) | This compound vs. piracetam | Reduced headaches, dizziness, and nausea more effectively than piracetam | [2] |

| Human Clinical Trial (elderly volunteers with memory loss) | This compound vs. memory training | Greater improvements in memory compared to memory training alone | [2] |

| Animal Study (rats) | Single-dose this compound in one-trial test | Significant improvement in retention lasting 24 hours | [1] |

| Human Experimental Model (24 young and old volunteers) | This compound with scopolamine challenge | Partial reduction of scopolamine-induced memory loss | [2] |

| In Vitro Studies | This compound exposure | Increased high-affinity choline uptake (HACU) by 30-37% in hippocampal regions | [1] [2] |

Specific Applications in Pathological Conditions

Research has identified several specific pathological conditions where this compound demonstrates particular neuroprotective potential:

Traumatic Brain Injury (TBI): In a prospective cohort study of 65 patients with mild brain injury, this compound demonstrated superior efficacy compared to piracetam in reducing common post-TBI symptoms including headaches, dizziness, and nausea [2]. Additionally, a double-blind randomized controlled trial involving four men with severe brain injuries reported that six weeks of this compound supplementation significantly improved both short- and long-term memory, with effects persisting for up to one month after treatment discontinuation [2].

Age-Related Cognitive Decline: Studies in aged Fisher-344 rats revealed that this compound administration normalized abnormal EEG profiles characteristic of aging, specifically restoring theta brain wave activity that is associated with cognitive function and deficient in older animals [1]. This effect was not observed with piracetam, suggesting a unique activity profile for this compound in addressing age-related neuronal dysfunction.

Cerebrovascular Insufficiency: In patients with chronic cerebrovascular insufficiency - a condition where blocked arteries impair blood flow to the brain - this compound demonstrated potential for improving memory decline associated with reduced cerebral perfusion [2]. This benefit likely stems from the compound's dual ability to enhance cholinergic function while improving cerebral blood flow through nitric oxide-mediated vasodilation.

Chemically-Induced Cognitive Deficits: Experimental models using scopolamine (which induces temporary amnesia) and hemicholinium-3 (which causes amnesia) have demonstrated this compound's ability to counteract memory impairment induced by these chemical challenges [2]. In healthy human volunteers, this compound partially reduced scopolamine-induced memory deficits, while pre-treatment with this compound prevented some memory loss caused by hemicholinium-3 in animal models.

Research Methods and Experimental Protocols

Standardized Research Approaches

The investigation of this compound's neuroprotective effects employs various well-established experimental protocols across different research models:

In Vitro HACU (High-Affinity Choline Uptake) Assay: This fundamental protocol assesses this compound's effects on cholinergic function by measuring choline uptake in synaptosomal preparations from brain tissue, particularly hippocampal regions [1] [2]. The standard methodology involves: (1) Preparing synaptosomes from fresh hippocampal tissue through differential centrifugation; (2) Incubating synaptosomal preparations with this compound at varying concentrations (typically 10-100 μM); (3) Adding radiolabeled [³H]choline to quantify uptake; (4) Measuring incorporated radioactivity via scintillation counting; (5) Calculating percentage changes in HACU compared to control preparations [1]. This assay has demonstrated 30-37% increases in HACU following this compound exposure.

One-Trial Learning and Retention Tests: These behavioral assessments evaluate this compound's effects on memory formation and persistence in rodent models [1] [8]. The standardized approach includes: (1) Administering this compound (typical research doses: 10-50 mg/kg) or vehicle to subjects; (2) Exposing subjects to a single learning trial; (3) Testing retention at various intervals post-learning (from hours to days); (4) Quantifying memory retention through behavioral measures specific to the test paradigm [1]. Research using this methodology has demonstrated that this compound produces significant improvements in retention that can persist for up to 24 hours after a single administration.

EEG Spectral Analysis in Aging Models: This neurophysiological approach examines this compound's effects on brain electrical activity in aged animal models [1]. The protocol typically involves: (1) Implanting electrodes in specific brain regions (e.g., frontal cerebral cortex and hippocampus) of young and aged subjects; (2) Recording baseline EEG activity; (3) Administering this compound or control substance; (4) Monitoring changes in EEG power spectra across different frequency bands; (5) Comparing drug-induced normalization of age-related EEG abnormalities [1]. Studies using this method have found that this compound restores theta wave activity that is typically deficient in aged rats.

The following diagram illustrates the relationship between this compound's molecular targets and the experimental methods used to study them:

Relationship between this compound's molecular targets and experimental methods used in neuroprotection research.

Dosing and Administration in Research Settings

In experimental models, this compound dosing follows established protocols that vary according to the specific research context:

In Vitro Studies: Cell cultures and tissue preparations typically utilize this compound concentrations ranging from 10-100 μM to assess direct cellular and molecular effects [1] [2]. These concentrations are selected based on previous dose-response studies and are designed to approximate therapeutic levels achievable in vivo.

Animal Research: Rodent studies commonly employ doses of 10-50 mg/kg administered via oral gavage, intraperitoneal injection, or subcutaneous injection depending on the specific experimental requirements [1] [2]. Administration timing varies based on study objectives, with some protocols using acute pre-treatment and others employing chronic dosing regimens over several weeks to model long-term therapeutic use.

Human Studies: Limited clinical research has utilized daily this compound doses typically ranging from 1200 mg to 2400 mg, usually divided into two or three administrations throughout the day [2] [7]. These doses are based on earlier phase clinical trials that established both safety and preliminary efficacy for cognitive outcomes in various patient populations.

Clinical Translation and Research Gaps

Potential Therapeutic Applications

The neuroprotective properties of this compound identified in preclinical research suggest several potential therapeutic applications worthy of further clinical investigation:

Vascular Cognitive Impairment: this compound's dual ability to enhance cholinergic function while improving cerebral blood flow positions it as a promising candidate for vascular cognitive impairment and vascular dementia [4] [2]. These conditions, characterized by reduced cerebral perfusion and consequent cognitive decline, might be particularly responsive to this compound's mechanism of action that addresses both cellular and vascular aspects of neuronal health.

Post-Traumatic Brain Injury Rehabilitation: Research demonstrating this compound's efficacy in reducing symptoms following mild brain injury and improving memory in severe brain injury cases suggests potential application in TBI rehabilitation [2]. The compound's ability to support multiple aspects of neuronal function could facilitate recovery processes during the critical post-injury period.

Age-Related Cognitive Decline: The normalization of age-related EEG abnormalities and enhancement of memory processes in older experimental models indicates this compound's potential for addressing cognitive decline associated with normal aging [1] [2]. This application warrants particular attention given the growing prevalence of age-related cognitive concerns in aging populations worldwide.

Limitations and Research Directions

Despite promising preclinical findings, significant limitations and research gaps remain that must be addressed to fully evaluate this compound's therapeutic potential:

Limited Clinical Evidence: The most substantial limitation is the scarcity of robust clinical trials, particularly large-scale, randomized controlled studies in human populations [2]. Existing human research primarily consists of small-scale investigations or studies focused on specific clinical populations, limiting generalizability to broader patient groups.

Incomplete Mechanism Elucidation: While several mechanisms of action have been proposed, the complete molecular pathway through which this compound exerts its effects remains incompletely understood [1] [2] [7]. Further research is needed to fully characterize its interactions with various neurotransmitter systems, receptor subtypes, and intracellular signaling pathways.

Long-Term Safety Data: Although this compound appears to be well-tolerated in short-term studies, comprehensive long-term safety data in diverse patient populations is lacking [2]. Future research should systematically evaluate potential adverse effects with extended administration, particularly in vulnerable populations such as the elderly or those with pre-existing medical conditions.

Optimal Dosing and Formulation: Research has yet to establish optimized dosing regimens for specific clinical conditions or patient subgroups [2] [7]. Additionally, the development of novel formulations with enhanced bioavailability or tissue-specific targeting could potentially improve the compound's efficacy and therapeutic index.

Conclusion

References

- 1. - Nootropics Expert this compound [nootropicsexpert.com]

- 2. What Do We Know About this compound ? - SelfDecode Drugs [drugs.selfdecode.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. The mechanistic role of piracetam in the management ... [sciencedirect.com]

- 5. Piracetam Defines a New Binding Site for Allosteric ... [pmc.ncbi.nlm.nih.gov]

- 6. Piracetam: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 7. : Is It Better Than Piracetam For Focus and Learning? this compound [ijest.org]

- 8. sciencedirect.com/science/article/abs/pii/S0166432889800518 [sciencedirect.com]

Quantitative Data on Pramiracetam's Effect on HACU

| Aspect | Quantitative Findings | Significance / Interpretation |

|---|---|---|

| HACU Increase | 30-37% increase in choline uptake into cells [1] | Enhances the raw material available for acetylcholine synthesis. |

| Potency | Up to 30 times more potent than Piracetam [2] | Suggests a much stronger effect on the cholinergic system. |

| Dose-Response | Effective doses: 44 mg/kg and 88 mg/kg IP in rats. Higher/lower doses were ineffective [3]. | Indicates a narrow, inverted U-shaped dose-response curve for HACU effect [4]. |

Experimental Protocol for Key HACU Study

The following methodology is based on a foundational 1985 study that directly measured pramiracetam's effect on HACU [3].

- Objective: To compare the effects of various cognition-enhancing drugs on rat hippocampal cholinergic neuronal activity by measuring sodium-dependent HACU.

- Animal Model: Laboratory rats.

- Dosing:

- This compound was administered intraperitoneally (IP) at doses of 44 mg/kg and 88 mg/kg [3].

- The treatment was acute (single administration).

- Tissue Preparation:

- Animals were sacrificed 30 minutes after drug administration.

- The hippocampus was dissected, and synaptosomes (nerve terminal regions) were isolated.

- HACU Assay:

- Synaptosomes were incubated with radiolabeled choline.

- Sodium-dependent HACU was measured by the accumulation of the radiolabeled choline into the synaptosomes over a specific time.

- The results were compared against a control group that received a vehicle injection.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism for enhancing memory and learning is its potent effect on the cholinergic system. The diagram below visualizes this core signaling pathway.

Core signaling pathways of this compound, highlighting cholinergic and glutamatergic modulation.

Research Status and Future Directions

It's important to note that the data on this compound, while compelling, comes predominantly from animal studies conducted in the 1980s and 1990s [1] [3]. The U.S. FDA has not approved it for any medical use, and it is sold as a dietary supplement or research chemical [1]. Future research trends, as identified in the literature, include [5]:

- Using modern techniques to elucidate its precise molecular binding site.

- Exploring its potential in psychiatric disorders and early neurodegenerative disease prevention.

- Developing novel delivery systems to optimize bioavailability.

References

- 1. What Do We Know About this compound ? - SelfDecode Drugs [drugs.selfdecode.com]

- 2. - Nootropics Expert this compound [nootropicsexpert.com]

- 3. The effects of various cognition-enhancing drugs on in vitro ... [pubmed.ncbi.nlm.nih.gov]

- 4. : Is It Better Than Piracetam For Focus and Learning? this compound [ijest.org]

- 5. China this compound CAS 68497-62-1 Suppliers - Buy this compound ... [whplbiotech.com]

Visualizing the Primary Cholinergic Pathway

The following diagram illustrates the core sequence of events through which Pramiracetam enhances cholinergic signaling, from choline uptake to cognitive effects.

This compound enhances cholinergic signaling by potentiating HACU.

Key Supporting Research and Experimental Insights

Evidence for these mechanisms comes from various preclinical and clinical studies.

- Direct Evidence for HACU: An early in vitro study using rat hippocampal synaptosomes found that this compound significantly increased the velocity (V~max~) of high-affinity choline uptake, providing a direct mechanistic link to enhanced acetylcholine synthesis [1].

- Receptor Plasticity: Research on Piracetam, a parent compound, showed it can elevate muscarinic cholinergic receptor density in the frontal cortex of aged mice [2]. This suggests that Racetam drugs may also influence the brain's response to acetylcholine over time.

- Reversal of Cholinergic Deficit: Multiple nootropic drugs, including this compound, have been shown to prevent or reverse memory disruption in animal models caused by the cholinergic antagonist scopolamine [3]. This supports the functional importance of their interaction with the cholinergic system.

Experimental Protocols for Investigating Mechanisms

For researchers, key experimental methodologies from the literature can provide a foundation for probing this compound's action. The table below outlines two relevant protocols.

| Experimental Goal | Detailed Methodology | Key Measurements & Observations |

|---|---|---|

| Study long-term effects on cholinergic system [4] | Oral administration of drug to normal young mice for 7 weeks; histological analysis of hippocampus post-perfusion [4] | Immunohistochemistry for ChAT and mAChRs; HE staining for histology; immuno-electron microscopy [4] |

| Evaluate cognitive effects in disease model [5] | Intraperitoneal injection in PTZ-induced seizure rat model for 7 days; behavioral testing pre- and post-treatment [5] | Video recording of convulsive behaviors; Elevated Plus Maze and Open Field tests for anxiety/cognition [5] |

Key Takeaways for Researchers

- Primary Mechanism: this compound's most well-defined mechanism is the potentiation of High-Affinity Choline Uptake in the hippocampus, leading to increased acetylcholine synthesis and release [1] [6].

- Multimodal Action: Its pro-cognitive effects likely result from a combination of enhanced cholinergic transmission, increased cerebral blood flow, and improved neuronal membrane fluidity [1] [6].

- Research Focus: Much of the evidence for its mechanism is derived from preclinical models. Further clinical research is needed to fully elucidate its effects and potential in the human brain.

References

- 1. - Nootropics Expert this compound [nootropicsexpert.com]

- 2. Piracetam elevates muscarinic cholinergic receptor density ... [link.springer.com]

- 3. Nootropic drugs and brain cholinergic mechanisms [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Smart Drugs on Cholinergic System and Non ... [pmc.ncbi.nlm.nih.gov]

- 5. Piracetam as Neuroprotective, Anticonvulsant, and Anti ... [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism Sulfate? of this compound [synapse.patsnap.com]

Pramiracetam nootropic agent definition

Pramiracetam: A Technical Overview

This compound is a synthetic nootropic agent belonging to the racetam class of compounds, which are derivatives of the neurotransmitter GABA [1] [2]. It is a fat-soluble compound known chemically as N-[2-[bis(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide [1].

The table below summarizes its core properties:

| Property | Description |

|---|---|

| Chemical Formula | C₁₄H₂₇N₃O₂ [1] |

| Modality | Small Molecule [1] |

| Main Molecular Target | Muscarinic acetylcholine receptor M5 (modulator) [1] |

| Water Solubility | 5.31 mg/mL (predicted) [1] |

| Bioavailability | High; fat-soluble, requires dietary fat for optimal absorption [3] [4] |

Proposed Mechanisms of Action

The complete mechanism of action for this compound is not fully elucidated, but research points to several key pathways in the brain. The following diagram illustrates its primary proposed mechanisms and their interactions.

The primary mechanisms can be broken down as follows:

- Enhancement of Cholinergic System: this compound's most documented action is the significant potentiation of high-affinity choline uptake (HACU) in the hippocampus [3] [5] [4]. HACU is the rate-limiting step in the synthesis of the neurotransmitter acetylcholine (ACh). By increasing the raw materials available for ACh production, this compound indirectly boosts acetylcholine levels and activity in the brain, which is crucial for memory formation, learning, and attention [3] [5].

- Modulation of Neuronal Membranes and Signaling: It is suggested that this compound increases the fluidity of neuronal cell membranes [6] [5]. This improves the efficiency of communication between neurons and facilitates synaptic plasticity, a fundamental process for learning and memory. This mechanism may also support Long-Term Potentiation (LTP), a long-lasting strengthening of synapses based on recent activity patterns [5].

- Improvement of Cerebral Metabolism: this compound increases nitric oxide (NO) activity in the brain [3]. Nitric oxide acts as a vasodilator, relaxing blood vessels and leading to increased cerebral blood flow. This enhanced circulation improves the delivery of oxygen and nutrients to brain cells, supporting overall metabolic efficiency and cognitive function [3] [6].

Pharmacokinetic Profile in Humans

Key pharmacokinetic parameters from a human study are summarized below. This data comes from a 1985 clinical trial and represents the most specific human data found in the search results [7].

| Parameter | Findings (Single Oral Dose) |

|---|---|

| Time to Peak Plasma Concentration (T~max~) | 2 - 3 hours post-administration [7] |

| Elimination Half-Life (T~1/2~) | 4.5 - 6.5 hours (harmonic mean) [7] |

| Peak Plasma Concentration (C~max~) | Increased linearly with dose (e.g., 400 mg: ~2.71 μg/mL; 1600 mg: ~8.98 μg/mL) [7] |

Research and Clinical Evidence

Much of the clinical research on this compound is dated, and its status varies globally.

- Historical and Investigational Uses: this compound was initially developed in the 1970s and has been approved in some European countries for conditions like memory and attention deficits in aging, dyslexia, and ADHD, often under brand names such as Pramistar, Neupramir, and Remen [1] [3] [6]. Early research investigated its use for cognitive deficits associated with Alzheimer's disease, traumatic brain injuries, and post-ECT therapy [1] [2].

- Efficacy and Safety Data: A study on normal volunteers reported no significant side effects at doses up to 1,600 mg [7]. One review noted that in clinical studies, this compound's overall effect on lowering symptoms of depression and anxiety was higher than its effect on improving memory [2].

- Regulatory Status: It is critical to note that in the United States, this compound and other racetams are not approved by the FDA for any medical use. The FDA classifies them as "unapproved new drugs" that are not generally recognized as safe and effective [8]. They are sometimes sold as "research chemicals" but are illegal for human consumption as dietary supplements.

Important Considerations for Researchers

- Limited Recent Clinical Data: The most informative human pharmacokinetic study is from 1985, and robust, large-scale modern clinical trials are lacking [7]. A comprehensive 2010 review article on piracetam-like drugs concluded that the modes of action for most of these compounds "remain an enigma" [2].

- Dosing in Literature: Clinical studies have often used a total daily dose of 1,200 mg, typically split into 400 mg three times daily or 600 mg twice daily [6]. However, the optimal dosing regimen is not firmly established.

- Reported Side Effects: While generally well-tolerated in studies, anecdotal reports from user communities frequently mention headaches, which are thought to be related to depleted choline levels and can often be mitigated by administering a choline source (e.g., Alpha-GPC) [6].

How to Proceed with Deeper Research

The available information provides a foundational understanding but is insufficient for a full whitepaper. To acquire the detailed experimental protocols and current research data you require, I suggest these approaches:

- Search Specialized Scientific Databases: Conduct a direct search on platforms like PubMed, Google Scholar, and Scopus using specific queries such as "this compound experimental protocol," "this compound clinical trial," or "this compound mechanism of action" to locate primary research articles.

- Examine Patent Literature: The search result from [5] mentions the PatSnap Synapse platform. Investigating patent filings can sometimes provide highly detailed synthetic routes and experimental methodologies not found in journals.

- Consult Official Regulatory Documents: If available, documents from the European Medicines Agency (EMA) or other national health agencies for the brand name Pramistar could contain detailed pre-clinical and clinical study reports.

References

- 1. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 2. Piracetam and Piracetam-Like Drugs | Drugs [link.springer.com]

- 3. - Nootropics Expert this compound [nootropicsexpert.com]

- 4. : Is It Better Than Piracetam For Focus and Learning? this compound [ijest.org]

- 5. What is the mechanism Sulfate? of this compound [synapse.patsnap.com]

- 6. : The Complete Smart Drug Review & Guide... | Medium this compound [nootropics-information.medium.com]

- 7. of oral Pharmacokinetics in normal volunteers this compound [pubmed.ncbi.nlm.nih.gov]

- 8. A Comparison Of 4 Racetams and Their Risks - SelfDecode Drugs [drugs.selfdecode.com]

Pramiracetam foundational research studies

Mechanisms of Action & Signaling Pathways

Pramiracetam is a fat-soluble nootropic from the racetam family, noted for being significantly more potent than Piracetam [1] [2]. Its primary mechanisms are not fully elucidated, but foundational research points to several key actions within the brain.

The diagram below illustrates the two primary hypothesized signaling pathways for this compound's action:

Hypothesized primary and secondary signaling pathways of this compound.

Primary Pathways: Research indicates that this compound does not directly influence major neurotransmitter systems like GABA, dopamine, norepinephrine, or serotonin [1]. Instead, its two most documented effects are:

- Enhanced Cholinergic Function: this compound significantly increases high-affinity choline uptake (HACU) in the hippocampus, a brain region critical for memory [1]. This action boosts the synthesis and availability of the neurotransmitter acetylcholine (ACh), which is vital for learning, memory encoding, and concentration [1] [2].

- Improved Cerebral Blood Flow: The compound increases nitric oxide (NO) activity in the brain. Nitric oxide acts as a vasodilator, relaxing blood vessels and thereby improving cerebral circulation. This enhances the delivery of oxygen and nutrients to brain cells [1].

Secondary and Related Mechanisms: Studies on related racetams suggest other potential mechanisms that may also apply to this compound, though evidence is less direct.

- AMPA Receptor Modulation: Some racetams, like Aniracetam, are known to act as positive allosteric modulators of AMPA-type glutamate receptors [3]. This can enhance synaptic plasticity and the strength of communication between neurons.

- Metabolic Enhancement: Piracetam, the parent compound, has been shown to improve mitochondrial function, shifting the balance of mitochondrial dynamics toward fusion, which is more energetically favorable. It also improves neurite outgrowth, which is crucial for neuroplasticity [4]. It is plausible that this compound shares some of these properties.

Summary of Foundational Clinical Research

The table below summarizes the key quantitative data and findings from pivotal human studies on this compound.

| Study Population | Study Design & Duration | Dosage & Regimen | Primary Outcomes & Effects | Reported Effect Size / Key Findings |

|---|---|---|---|---|

| Young males with memory & cognitive problems from head injury/anoxia [5] | Double-blind, placebo-controlled, cross-over (6 weeks) + 18-month open-label trial | 400 mg this compound sulphate, taken 3 times daily (TID) | Clinically significant improvements in memory measures, especially delayed recall; improvement maintained after 18 months. | Improvement maintained during 18-month open trial & 1-month post-discontinuation follow-up. |

| Elderly volunteers with memory loss [2] | Pilot study (cited in review) | Information not specified in source | Greater improvements in memory compared to groups receiving only memory training or no intervention. | Specific quantitative data not available in the sourced review. |

| Young and old healthy volunteers (Scopolamine model) [2] | Double-blind, randomized controlled trial (n=24) | Information not specified in source | Partially reduced scopolamine-induced memory loss. | Demonstrated potential neuroprotective effect against chemical amnesia. |

Detailed Experimental Protocols

For researchers seeking to understand or replicate the methodologies, here is a detailed breakdown of the experimental protocols from key studies.

1. Protocol for Clinical Trial in Brain Injury (Based on [5])

- Study Design: A double-blind, placebo-controlled, cross-over trial.

- Participants: Young male patients with memory and cognitive deficits resulting from head injury or anoxia (lack of oxygen to the brain).

- Intervention:

- Drug Administration: Patients were administered 400 mg of this compound sulphate or an identical placebo.

- Dosing Regimen: The total daily dose of 1200 mg was divided into three doses per day (TID).

- Treatment Period: The controlled phase lasted for 6 weeks. This was followed by a long-term, 18-month open-label extension where all participants received this compound.

- Outcome Measures:

- Primary Endpoints: Performance on standardized neuropsychological tests designed to measure memory, with a particular emphasis on delayed recall.

- Assessment Schedule: Assessments were conducted at baseline, after the initial controlled phase, and at intervals during the open-label and follow-up periods.

- Analysis: Comparison of cognitive test scores between the active drug and placebo phases.

2. Protocol for Preclinical Animal Studies (Synthesized from [3] and [2])

- Animal Models: Studies frequently use rodents (e.g., rats, mice), including both healthy subjects and those with induced cognitive impairment (e.g., via scopolamine or brain injury).

- Drug Administration:

- Compound: this compound or a vehicle (control).

- Route: Typically oral administration (via gavage) or intraperitoneal injection.

- Dosing Period: Varies by study; chronic administration over several weeks (e.g., seven weeks) is common to assess long-term effects [2].

- Cognitive and Behavioral Testing:

- Tissue Analysis and Molecular Techniques:

- Histological Analysis: After the behavioral tests, animals are euthanized, and brains are perfused and fixed. The brain sections, particularly from the hippocampus, are analyzed using:

- Hematoxylin and Eosin (H&E) Staining: To observe general tissue morphology and pathologies like edema [3].

- Immunohistochemistry (IHC): Using antibodies against targets such as:

- Choline Acetyltransferase (ChAT): A marker for cholinergic neurons.

- Muscarinic Acetylcholine Receptors (e.g., M1, M3): To detect changes in receptor density and localization [3].

- Immunoelectron Microscopy: Allows for the ultra-structural localization of proteins of interest (e.g., acetylcholine receptors) within synapses and other subcellular compartments [3].

- Histological Analysis: After the behavioral tests, animals are euthanized, and brains are perfused and fixed. The brain sections, particularly from the hippocampus, are analyzed using:

Critical Research Gaps and Limitations

When evaluating this compound's foundational research, it is crucial to acknowledge several significant limitations:

- Limited and Outdated Clinical Evidence: The number of robust human trials is very small. The pivotal study in brain injury involved only a small cohort (n=4 in the controlled phase) [5] [2], and many other cited findings are from the 1980s and 1990s.

- Lack of Data in Healthy Populations: Most clinical studies have focused on patients with cognitive impairments (e.g., from brain injury, age-related decline). There is a dearth of high-quality evidence confirming its efficacy or mechanisms in healthy adults [6] [2].

- Uncertainty in the Broader Racetam Class: A 2024 meta-analysis of Piracetam concluded that it did not yield significant cognitive enhancements in adults with memory impairment, highlighting the general need for more conclusive evidence for this class of drugs [7].

- Incomplete Mechanistic Understanding: While HACU and nitric oxide are leading hypotheses, the full spectrum of this compound's mechanisms at a molecular level remains incompletely defined and is often inferred from studies of related compounds.

Conclusion

References

- 1. - Nootropics Expert this compound [nootropicsexpert.com]

- 2. What Do We Know About this compound ? - SelfDecode Drugs [drugs.selfdecode.com]

- 3. Effects of Smart Drugs on Cholinergic System and Non ... [pmc.ncbi.nlm.nih.gov]

- 4. Enhanced Neuroplasticity by the Metabolic ... [pmc.ncbi.nlm.nih.gov]

- 5. Placebo-controlled study of this compound in young males with... [pubmed.ncbi.nlm.nih.gov]

- 6. Focus on Cognitive Enhancement: A Narrative Overview of ... [pmc.ncbi.nlm.nih.gov]

- 7. Cognitive effects of piracetam in adults with memory ... [sciencedirect.com]

Pramiracetam brain energy metabolism

Proposed Mechanisms of Action

While not directly targeting energy-producing pathways like glycolysis or oxidative phosphorylation, Pramiracetam influences systems that support overall neuronal function and efficiency. The table below summarizes its primary and secondary mechanisms.

| Mechanism | Biological Effect | Potential Outcome |

|---|---|---|

| Increased High-Affinity Choline Uptake (HACU) [1] [2] [3] | Enhances synthesis and availability of acetylcholine in the hippocampus [1] | Improved memory formation, learning, and cognitive processing [1] [2] |

| Modulation of Nitric Oxide Synthase (NOS) [4] [5] | Increases nitric oxide (NO) production, leading to vasodilation [2] [4] | Enhanced cerebral blood flow, delivering more oxygen and nutrients [2] |

| Receptor Interaction | Identified as a modulator of the Muscarinic M5 acetylcholine receptor [6] | Precise cognitive effects are not fully elucidated |

| Neuroprotection | Shown to reduce cognitive deficits induced by scopolamine, brain injury, or other toxins in preliminary studies [3] | May protect neurons from various insults, preserving function [3] |

The relationship between these mechanisms can be visualized in the following pathway diagram:

A proposed pathway for this compound's action. The diagram integrates key findings from animal studies, showing how primary mechanisms may lead to cognitive effects and neuroprotection. Solid lines represent direct evidence, while dashed lines represent inferred or indirect support. M5 receptor modulation is not included due to its less characterized role. NOS activation is based on rat cortex data [4] [5], and HACU enhancement is observed in the rat hippocampus [1] [2].

Experimental Data and Protocols

For research purposes, key experimental findings and the protocols from which they are derived are summarized below.

Table: Key Experimental Findings from Preclinical Studies

| Observation / Effect | Model System | Dosage & Administration | Reference / Source |

|---|---|---|---|

| Increased cortical NOS activity by ~20% | Rat brain cortical homogenates | 300 mg/kg, intraperitoneal (i.p.) | [4] [5] |

| Increased cortical NOS activity by ~40% (with LiCl pre-treatment) | Rat brain cortical homogenates | 300 mg/kg, i.p., 24h after LiCl (3 mEq/kg, i.p.) | [4] [5] |

| No significant change in NOS mRNA expression | Rat cortex and hippocampus | 300 mg/kg, i.p. | [4] [5] |

| Significant increase in High-Affinity Choline Uptake (HACU) | Rat hippocampal synaptosomes | In vitro application | [1] [2] [3] |

| Improved memory retention in a one-trial test | Rats | Single administration; effect lasted 24 hours | [2] |

Detailed Experimental Protocol from Key Studies

The following methodology details are adapted from the study that investigated NOS activity, which is frequently cited in the search results [4] [5]:

- Compound: this compound (often obtained as a white to off-white powder with ≥98% purity [7] [5]).

- Vehicle/Solubility: The compound may be dissolved in solvents like DMSO, PEG300, Tween-80, and saline, or corn oil for in vivo administration, as it has limited solubility in water [5].

- Animal Model: Adult rats.

- Experimental Groups:

- Control group (vehicle only).

- This compound group (e.g., 100 mg/kg and 300 mg/kg i.p.).

- Optional pre-treatment group (e.g., with Lithium Chloride (LiCl) at 3 mEq/kg i.p., 24 hours prior to this compound).

- Tissue Preparation: After sacrifice, the cerebral cortex and hippocampus are rapidly dissected and homogenized.

- NOS Activity Assay: NOS activity is measured in homogenates by quantifying the conversion of radiolabeled L-arginine to L-citrulline, which is a direct product of NO synthesis.

- mRNA Analysis: NOS mRNA expression levels can be assessed using techniques like Northern blot analysis.

- Statistical Analysis: Data are typically presented as mean ± standard error and analyzed using tests like ANOVA followed by post-hoc comparisons.

Critical Gaps and Research Limitations

It is crucial to note that the data on this compound's mechanisms are preliminary and have significant limitations:

- Lack of Direct Energy Metabolism Studies: None of the available sources provide direct evidence of this compound's effect on core energy metabolism pathways (e.g., glucose uptake, ATP production, mitochondrial function).

- Preclinical Evidence: The most compelling mechanistic data, particularly regarding NOS activity, comes from animal studies (rats) conducted in the mid-1990s [4]. The applicability of these findings to humans is not established.

- Insufficient Human Data: Human studies are sparse, often small in scale, and focus on clinical outcomes like memory in patients with cognitive impairments rather than underlying neurochemistry or metabolism [3].

Conclusion

Current scientific knowledge suggests that this compound's potential cognitive effects are likely mediated through enhanced cholinergic signaling and improved cerebral circulation via nitric oxide, rather than a direct impact on brain energy metabolism. The available data is primarily preclinical, and more research, particularly in humans, is needed to confirm these mechanisms and explore any direct metabolic effects.

References

- 1. : Is It Better Than Piracetam For Focus and Learning? this compound [ijest.org]

- 2. - Nootropics Expert this compound [nootropicsexpert.com]

- 3. What Do We Know About this compound ? - SelfDecode Drugs [drugs.selfdecode.com]

- 4. Systemic administration of this compound increases nitric oxide... [pubmed.ncbi.nlm.nih.gov]

- 5. | inhibitor/agonist | CAS 68497-62-1 | Buy... This compound [invivochem.com]

- 6. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 7. = 98 HPLC 68497-62-1 this compound [sigmaaldrich.com]

Pramiracetam nitric oxide production cerebral circulation

Mechanisms of Action and Quantitative Data

Pramiracetam's effect on the cerebral circulation is primarily linked to its ability to modulate the NO pathway. The table below summarizes the core mechanistic data from a key animal study.

| Aspect | Detailed Findings |

|---|---|

| Overall Effect on NOS Activity | Systemic administration increased NOS activity in rat brain cortical homogenates, but not in hippocampal homogenates [1]. |

| Dosage Effectiveness | A dose of 100 mg/kg (i.p.) was ineffective. A dose of 300 mg/kg (i.p.) produced a significant increase in cortical NOS activity [1]. |

| Magnitude of Effect | The 300 mg/kg dose produced an approximately 20% increase in NOS activity in the cerebral cortex [1]. |

| Synergistic Effect with Lithium | In rats pre-treated with lithium chloride (LiCl), the same 300 mg/kg dose of this compound yielded a 40% increase in cortical NOS activity [1]. |

| Effect on NOS mRNA Expression | This compound, whether given alone or in combination with LiCl, produced no significant changes in NOS mRNA expression in the cortex or hippocampus [1]. |

The following diagram illustrates the proposed signaling pathway through which this compound enhances cerebral blood flow, based on the available research.

Proposed pathway for this compound's effect on cerebral circulation.

Experimental Protocol for Key Findings

For research replication, here is a summary of the methodology from the foundational study [1]. Please note that this is an animal model protocol.

- 1. Subjects: The experiment used rat models.

- 2. Drug Administration:

- This compound was dissolved in saline and administered intraperitoneally (i.p.).

- The primary effective dose was 300 mg/kg.

- A lower dose of 100 mg/kg was used for comparison and was found ineffective.

- For the synergistic experiment, a group of rats was pre-treated with Lithium Chloride (LiCl) at a dose of 3 mEq/kg (i.p.) 24 hours before this compound administration.

- 3. Tissue Preparation:

- After sacrifice, brain regions (cerebral cortex and hippocampus) were rapidly dissected.

- The tissues were homogenized in a suitable buffer (e.g., ice-cold 0.32 M sucrose).

- 4. NOS Activity Assay:

- NOS activity was measured in the cortical and hippocampal homogenates.

- The specific methodology involved monitoring the conversion of radiolabeled L-arginine to L-citrulline, which is a direct co-product of NO synthesis.

- 5. NOS mRNA Expression Analysis:

- The expression of NOS mRNA was analyzed in the same brain regions, likely using a technique like Northern blot analysis, which was standard at the time.

- The study found no significant change in mRNA levels, indicating the effect is post-translational.

Context and Connections to Broader Research

To fully appreciate these findings, it's helpful to understand NO's role in the brain and how this compound fits into the broader racetam family.

- The Critical Role of Nitric Oxide: NO is a potent vasodilator in the cerebral circulation [2] [3]. It is produced by the NOS family of enzymes and works by activating the soluble guanylate cyclase (sGC) and cyclic guanosine monophosphate (cGMP) pathway in vascular smooth muscle, leading to relaxation and increased blood flow [2]. Proper cerebral blood flow is essential for delivering oxygen and nutrients, and its dysregulation is implicated in various cerebrovascular diseases [3].

- Comparison with Piracetam: While direct comparative studies on NO are limited, the parent compound piracetam is known to improve cerebral microcirculation by increasing erythrocyte deformability and reducing adhesion, rather than through a direct NOS-mediated pathway [4]. This suggests potentially distinct, though complementary, mechanisms within the racetam class.

References

- 1. Systemic administration of this compound increases nitric ... oxide [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Nitric in Neurovascular Coupling Under... Oxide Pathways [frontiersin.org]

- 3. Endothelial nitric synthase: a potential therapeutic target for... oxide [molecularbrain.biomedcentral.com]

- 4. The mechanistic role of piracetam in the management ... [sciencedirect.com]

Pramiracetam synaptic plasticity effects

Proposed Mechanisms of Action

The understanding of Pramiracetam's action is primarily inferred from older studies and its classification within the racetam family. The table below summarizes the proposed mechanisms based on the search results.

| Proposed Mechanism | Biological Process/Component | Postulated Effect |

|---|---|---|

| Enhanced High-Affinity Choline Uptake (HACU) [1] | Cholinergic system; Acetylcholine synthesis | Increases acetylcholine availability, a key neurotransmitter for learning and memory [1]. |

| Inverted U-Shaped Dose Response [2] | Overall efficacy | Effectiveness peaks at a specific dosage, with lower effects at higher or lower doses [2]. |

Critical Gaps in Current Research

A thorough analysis of the search results reveals substantial limitations in the existing scientific data on this compound:

- Lack of Recent and Direct Studies: The most specific study on this compound's memory effects is from 1989, and it does not investigate synaptic plasticity directly but rather retention performance in a passive-avoidance task [2]. Contemporary neuroscience research on synaptic plasticity, which extensively details molecular players like NMDA receptors, AMPA receptors, CaMKII, and signaling pathways [3] [4], does not reference this compound.

- Absence of Detailed Molecular Data: The search results contain no specific quantitative data on how this compound influences receptor trafficking, phosphorylation events, calcium signaling, or the induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD)—the core mechanisms of synaptic plasticity [3] [5] [4].

- Evidence from Lower-Tier Sources: The most detailed information on its mechanism comes from commercial or informational websites, which lack the rigor and validation of peer-reviewed scientific literature [1].

Suggested Experimental Approaches

For researchers aiming to investigate this compound's effects, current neuroscience employs sophisticated methods to study synaptic plasticity. The diagram below outlines a potential experimental workflow integrating behavioral and electrophysiological techniques.

Key methodologies adapted from contemporary research include [6] [5] [7]:

- Behavioral Assays for Cognitive Function: The Novel Object Recognition (NOR) test is a standard and validated method for assessing recognition memory in rodents. Performance is quantified by a discrimination index. Other tests like the Open Field Test (OFT) and Elevated Plus Maze (EPM) can control for confounding factors like anxiety and locomotor activity [6] [7].

- Electrophysiological Recordings of LTP: The gold-standard for quantifying synaptic plasticity. This involves stimulating presynaptic neurons and recording the postsynaptic response (e.g., fEPSP) in brain slices, typically from the hippocampus. The change in the slope and amplitude of the fEPSP after a conditioning stimulus (e.g., high-frequency stimulation) measures LTP [5].

- Structural and Molecular Analysis: Techniques like Golgi-Cox staining to visualize and count dendritic spines [7] and immunohistochemistry for synaptic proteins (e.g., PSD-95, GluA1) can provide correlative structural data.

Conclusion and Future Research Directions

To advance the field, future research should:

- Apply the advanced electrophysiological and molecular techniques summarized above.

- Investigate interactions with specific synaptic plasticity pathways, such as NMDA receptor subunit composition (GluN2A vs. GluN2B) and downstream kinases like CaMKII [3] [8] [4].

- Systematically explore its effects on both excitatory and inhibitory synaptic transmission to determine its impact on the E/I balance, a critical factor in neural circuit function [9] [5].

References

- 1. : Is It Better Than Piracetam For Focus and Learning? this compound [ijest.org]

- 2. The memory-enhancing effects of the piracetam-like ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Molecular Basis of Synaptic Plasticity [numberanalytics.com]

- 4. Post- Synaptic | Cell Signaling Technology Signaling [cellsignal.com]

- 5. Advances in the Electrophysiological Recordings of Long- ... [mdpi.com]

- 6. Evaluating Neuropsychiatric Disease in Mouse Models of ... [pmc.ncbi.nlm.nih.gov]

- 7. Artificial blue light exposure induces anxiety-like behaviour ... [link.springer.com]

- 8. Directional gating of synaptic by GPCRs and their distinct... plasticity [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Modulation of Synaptic in the Cortex Needs to... Plasticity [frontiersin.org]

Pramiracetam receptor binding sites

Proposed Mechanisms of Action

The following diagram illustrates the two primary hypothesized pathways for Pramiracetam's activity in the brain.

The table below summarizes the key mechanistic hypotheses and the nature of the supporting evidence.

| Proposed Mechanism | Biological Target/Process | Nature of Interaction | Key Supporting Evidence |

|---|---|---|---|

| Cholinergic Enhancement [1] | High-Affinity Choline Uptake (HACU) | Increases uptake in the hippocampus, boosting acetylcholine (ACh) synthesis [1]. | Animal studies showing increased HACU and improved memory performance [1]. |

| Receptor Modulation [2] | Muscarinic Acetylcholine Receptor M5 (CHRM5) | Identified as a modulator in a therapeutic target database [2]. | In vitro data; clinical significance is unknown [2]. |

| AMPA Receptor Modulation [3] [4] | AMPA-sensitive Glutamate Receptors | Positive allosteric modulation (inferred from racetam-class action) [3] [4]. | Studies on Piracetam and other racetams; direct evidence for this compound is limited [3] [4]. |

Key Experimental Findings on Receptor Binding

Critical understanding of this compound comes from studies that show what it does not bind to, narrowing the focus for its mechanism of action.

| Receptor Type | Result | Experimental Notes |

|---|---|---|

| Muscarinic Acetylcholine | No significant affinity (IC₅₀ > 10 µM) [5]. | Specific M5 modulation from database [2] may occur at concentrations/potencies not detected in binding assays. |

| Dopaminergic, GABAergic, Serotoninergic, Adrenergic | No significant affinity (IC₅₀ > 10 µM) [5]. | Indicates a selective mechanism of action distinct from many psychoactive drugs. |

| Adenosine | No significant affinity (IC₅₀ > 10 µM) [5]. | --- |

| Benzodiazepine | No significant affinity (IC₅₀ > 1 µM) [5]. | --- |

Experimental Protocol for Receptor Binding

The key findings on a lack of direct receptor binding come from standard in vitro receptor binding assays. The general methodology is as follows [5]:

- Sample Preparation: this compound sulfate is prepared in a suitable buffer solution.

- Radioligand Binding: The protocol involves incubating the test compound (this compound) with tissue samples or cell membranes containing the target receptor (e.g., from rat or human brain tissue) in the presence of a known radioactively labeled ligand for that receptor.

- Competition & Measurement: The ability of this compound to displace the bound radioligand is measured. A high concentration (e.g., IC₅₀ > 10 µM) required for displacement is interpreted as a lack of significant affinity for that receptor.

- Data Analysis: The IC₅₀ value (half-maximal inhibitory concentration) is calculated. The high IC₅₀ values reported for this compound across a range of receptors indicate negligible binding.

Key Conclusions for Researchers

- Primary Mechanism: The most substantiated mechanism is the enhancement of the cholinergic system via increased HACU, rather than direct post-synaptic receptor binding [1].

- Knowledge Gaps: The field lacks a universally accepted and complete molecular mechanism for this compound and many other racetams [3] [4]. The link between the observed HACU effects and the reported M5 receptor modulation remains unclear.

- Research Focus: Future studies could investigate the upstream signaling events that lead to increased HACU and further elucidate the functional consequences of its potential interaction with muscarinic receptor subtypes.

References

- 1. - Nootropics Expert this compound [nootropicsexpert.com]

- 2. : Uses, Interactions, Mechanism of... | DrugBank Online this compound [go.drugbank.com]

- 3. Racetam - Wikipedia [en.wikipedia.org]

- 4. Piracetam and piracetam-like drugs: from basic science to novel clinical... [pubmed.ncbi.nlm.nih.gov]

- 5. | CAS#:68497-62-1 | Chemsrc this compound [chemsrc.com]

Pramiracetam molecular pathways

Molecular Mechanisms of Action

Pramiracetam's cognitive effects are primarily indirect, focusing on the acetylcholine system rather than directly influencing mood-related neurotransmitters like serotonin, dopamine, or GABA [1] [2].

- Primary Target: According to DrugBank Online, this compound is defined as a modulator of the Muscarinic acetylcholine receptor M5 (CHRM5) in humans [3].

- High-Affinity Choline Uptake (HACU): The most well-documented mechanism is a significant increase in HACU in the hippocampus [1] [2]. HACU is the rate-limiting step for synthesizing the neurotransmitter acetylcholine (ACh). By boosting choline transport into neurons, this compound indirectly increases the production and availability of ACh [1].

- Enhanced Cerebral Blood Flow: this compound increases nitric oxide (NO) activity in the brain [1]. Nitric oxide acts as a vasodilator, improving cerebral blood flow and the delivery of oxygen and nutrients to brain cells [1].

The table below summarizes the key molecular targets and functional outcomes.

| Molecular Target / Mechanism | Biological Function | Reported Outcome |

|---|---|---|

| Muscarinic Acetylcholine Receptor M5 (CHRM5) [3] | G protein-coupled receptor activity; modulates Pi turnover [3] | Potential downstream signaling changes; precise cognitive role not fully defined |

| High-Affinity Choline Uptake (HACU) [1] [2] | Increases precursor for acetylcholine (ACh) synthesis [1] [2] | Enhanced memory formation, learning, focus, and overall cognition [1] [2] |

| Nitric Oxide (NO) Activity [1] | Acts as a vascular dilator, increasing cerebral blood flow [1] | Improved oxygen/nutrient delivery to brain cells; supports learning and memory [1] |

Experimental Research Insights

Much of the evidence for this compound's mechanisms comes from pre-clinical and clinical studies focused on memory and cognition.

Evidence for Memory Enhancement

- Animal Models: In a one-trial learning test, rats administered this compound showed significant improvement in memory retention, an effect that persisted for 24 hours [1].

- Human Studies: Open-label trials in patients with primary degenerative dementia demonstrated that this compound could reverse amnesia and enhance recall [2]. Studies on young adults with cognitive impairment from brain injuries also showed positive effects on memory [2].

Neuroprotective Potential

Research indicates this compound may have neuroprotective properties. Studies note its capability to improve cognition in humans after brain trauma and demonstrate a protective effect during coronary bypass surgery [2].

This compound Acetylcholine Pathway

The diagram below visualizes the primary molecular pathway of this compound, integrating its key mechanisms of action.

This compound's primary pathway enhances acetylcholine synthesis and cerebral blood flow, leading to improved cognitive function.

Pharmacological Profile

Understanding the basic pharmacokinetics is essential for designing experiments.

| Property | Detail |

|---|---|

| Solubility | Fat-soluble (requires co-administration with a fatty source for optimal absorption) [1] [2] |

| Potency | Reported to be up to 30 times more potent than Piracetam [1] |

| Half-Life | Estimated between 4.5 to 6.5 hours [2] |

Research Gaps and Future Directions

While the cholinergic mechanism is well-supported, several areas require further investigation:

- The precise nature of its interaction with the M5 muscarinic receptor needs elucidation [3].

- Exploration of potential effects on mitochondrial function and membrane fluidity, mechanisms observed with piracetam, could be relevant [4].

- More large-scale, randomized controlled trials in diverse human populations are needed to confirm its efficacy for specific cognitive conditions [2].

References

- 1. - Nootropics Expert this compound [nootropicsexpert.com]

- 2. : Review of Benefits, Effects, Dosage, and... | Braintropic this compound [braintropic.com]

- 3. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 4. Piracetam improves mitochondrial dysfunction following ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Pramiracetam for Cognitive Deficits in Traumatic Brain Injury

Introduction to Pramiracetam and Its Relevance to TBI

This compound (N-[2-[di(propan-2-yl)amino]ethyl]-2-(2-oxopyrrolidin-1-yl)acetamide) is a potent racetam derivative first synthesized by Parke-Davis in the late 1970s that demonstrates particular relevance for addressing cognitive deficits following traumatic brain injury (TBI). As a highly lipophilic compound, this compound readily crosses the blood-brain barrier, exhibiting potency estimates ranging from 13 to 30 times greater than its parent compound piracetam. [1] [2] Originally developed for cognitive enhancement in neurodegenerative conditions, this compound has emerged as a promising therapeutic candidate for TBI-related cognitive impairments due to its multifaceted mechanisms of action and favorable safety profile.

The significance of this compound for TBI treatment must be understood within the context of TBI pathophysiology. Traumatic brain injury represents a major global health concern with approximately 50 million new cases occurring annually worldwide, about 90% of which are classified as mild TBI. [3] TBI triggers a complex cascade of neurochemical events including excitotoxicity, ionic disturbances, decreased cerebral blood flow, edema, oxidative stress, inflammation, and ultimately neuronal cell death that can persist for months or decades after the initial injury. [4] This pathological cascade frequently manifests as persistent cognitive deficits, particularly in domains of complex attention, executive functioning, cognitive flexibility, and memory – precisely the domains where this compound has demonstrated potential efficacy in clinical studies. [3] [5]

Mechanisms of Action: Molecular Pathways and Neuropharmacology

Primary Molecular Targets and Signaling Pathways

This compound exerts its effects through multiple complementary mechanisms that address various aspects of TBI pathophysiology:

High-Affinity Choline Uptake (HACU) Enhancement: this compound significantly increases HACU in the hippocampus by 30-37%, boosting acetylcholine synthesis and availability. [1] [2] This action is particularly relevant for cognitive function as acetylcholine is critical for encoding new memories, concentration, cognition, and neuroplasticity. The enhancement of cholinergic transmission directly addresses the memory encoding deficits commonly observed in TBI patients.

Nitric Oxide-Mediated Cerebral Blood Flow Enhancement: this compound increases nitric oxide (NO) production in the brain, which acts as a vascular dilator that relaxes blood vessels, allowing for improved cerebral circulation. [1] [2] This increased blood flow delivers more oxygen and nutrients to brain cells, promoting better learning and memory while potentially addressing the cerebral hypoperfusion that often follows TBI.

Neurotransmitter System Modulation: Unlike many cognitive enhancers, this compound does not directly influence GABA, dopamine, norepinephrine, or serotonin systems. Instead, it demonstrates selective neuromodulation primarily through the cholinergic system, with some evidence suggesting additional effects on adrenal hormones such as aldosterone and cortisol (corticosterone). [1] [2]

Membrane Fluidization and Neuroprotection: Similar to other racetams, this compound may enhance membrane fluidity in neuronal cells, improving cellular communication and resilience. While less studied than other mechanisms, this action could contribute to neuroprotection against TBI-induced membrane damage. [6]

The following diagram illustrates the integrated mechanisms of this compound action in the context of TBI pathophysiology:

Neuroprotective Mechanisms in TBI Context

In the specific context of traumatic brain injury, this compound demonstrates several neuroprotective properties that address key pathological processes:

Excitotoxicity Mitigation: Through its modulation of neurotransmitter systems, this compound may help regulate the glutamate excitotoxicity that typically follows TBI, reducing excessive neuronal excitation and subsequent damage.

Cellular Resilience Enhancement: By improving membrane fluidity and cerebral blood flow, this compound supports cellular energy metabolism and resilience in the face of TBI-induced metabolic crisis.

Neuroplasticity Promotion: The enhancement of cholinergic transmission and cerebral blood flow creates an environment conducive to neuroplastic recovery following injury, potentially facilitating compensatory reorganization of neural networks damaged by trauma.

These mechanisms collectively address multiple aspects of the complex secondary injury cascade that follows TBI, positioning this compound as a multi-target therapeutic approach rather than a single-pathway intervention.

Clinical Evidence and Efficacy Data

Summary of Clinical Studies in TBI Populations

The clinical evidence supporting this compound for cognitive deficits in TBI, while limited in scope, demonstrates consistent positive trends across several studies:

Table 1: Clinical Studies of this compound in Traumatic Brain Injury

| Study Design | Population | Dosage Regimen | Primary Outcomes | Cognitive Domains Improved |

|---|---|---|---|---|

| Placebo-controlled, double-blind [7] | Young males with memory/cognitive problems from head injury/anoxia (n=not specified) | 400 mg this compound sulphate TID | Clinically significant improvements in memory measures, especially delayed recall | Delayed recall, memory maintenance |

| Double-blind RCT [1] | 4 young men with severe brain injuries | Not specified (6-week supplementation) | Significant memory improvement vs. placebo; effects persisted 1 month post-discontinuation | Short-term memory, long-term memory |

| Prospective cohort [1] | 65 patients with mild brain injury | Not specified (compared to piracetam) | Reduced symptoms (headaches, dizziness, nausea) more effectively than piracetam | Not specified (symptom reduction) |

| Pilot RCT (BRAINS) [3] | Adults with impaired CFQ at baseline (mild-moderate TBI) | 2 capsules TID (6 months) | Excellent safety profile, significant improvements in complex attention and executive functioning | Complex attention, executive functioning |

Comparative Efficacy and Long-term Outcomes

The clinical data reveal several important patterns regarding this compound's efficacy profile in TBI:

Domain-Specific Effects: The most consistent improvements appear in memory functions, particularly delayed recall, with additional benefits observed in complex attention and executive functioning. [7] [3] This pattern aligns with this compound's mechanism of enhancing hippocampal cholinergic function, which plays a critical role in memory consolidation and retrieval.

Durability of Response: Evidence suggests that this compound's benefits may persist beyond treatment discontinuation, with one study reporting maintained improvement during an 18-month open-trial period and a 1-month follow-up after discontinuation. [7] This potentially indicates disease-modifying effects rather than purely symptomatic benefits.